molecular formula C24H30FN3O3S B11934547 1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone

1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone

Cat. No.: B11934547
M. Wt: 459.6 g/mol
InChI Key: WLCIIQPUMOJJOF-KOSHJBKYSA-N
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Preparation Methods

The synthesis of 1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone involves several steps. The starting material is typically a tertiary sulfonamide, which undergoes structural modifications to improve metabolic stability while maintaining its potent and selective RORc inverse agonist profile . The detailed synthetic route includes the following steps:

    Formation of the δ-sultam ring: This involves the reaction of a suitable sulfonamide with a phenyl-substituted thiazinanone derivative under controlled conditions.

    Introduction of the piperazine moiety: The δ-sultam intermediate is then reacted with a piperazine derivative to form the desired piperazin-1-yl ethanone structure.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis .

Chemical Reactions Analysis

1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinanone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluoro substituent on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone involves its interaction with the retinoic acid receptor-related orphan receptor C (RORc or RORγ). As an inverse agonist, the compound binds to the ligand-binding domain of RORc, leading to a conformational change that inhibits the receptor’s activity . This inhibition reduces the production of interleukin-17 (IL-17), a pro-inflammatory cytokine involved in the pathogenesis of several autoimmune diseases .

Comparison with Similar Compounds

1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone is unique compared to other RORc inverse agonists due to its high selectivity and potency . Similar compounds include:

Properties

Molecular Formula

C24H30FN3O3S

Molecular Weight

459.6 g/mol

IUPAC Name

1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m1/s1

InChI Key

WLCIIQPUMOJJOF-KOSHJBKYSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4

Canonical SMILES

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4

Origin of Product

United States

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